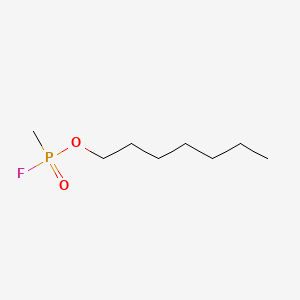

n-Heptyl methylphosphonofluoridate

Description

Structure

3D Structure

Properties

CAS No. |

162085-82-7 |

|---|---|

Molecular Formula |

C8H18FO2P |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

1-[fluoro(methyl)phosphoryl]oxyheptane |

InChI |

InChI=1S/C8H18FO2P/c1-3-4-5-6-7-8-11-12(2,9)10/h3-8H2,1-2H3 |

InChI Key |

CVKLOBCYWQJDHP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOP(=O)(C)F |

Origin of Product |

United States |

Advanced Analytical Characterization Techniques for N Heptyl Methylphosphonofluoridate

Spectroscopic Methods for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural characterization of n-Heptyl methylphosphonofluoridate, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule.

NMR spectroscopy exploits the magnetic properties of atomic nuclei, such as ¹H, ¹³C, ¹⁹F, and ³¹P, all of which are present in this compound. wikipedia.orgnih.gov Each of these nuclei provides a unique perspective on the molecular structure, and together they allow for a comprehensive analysis. The presence of the chiral phosphorus center adds a layer of complexity that can also be investigated using specialized NMR techniques.

The ¹H NMR spectrum of this compound displays signals corresponding to the protons of the n-heptyl chain and the methyl group attached to the phosphorus atom. The chemical shift of each proton is influenced by its local electronic environment and by spin-spin coupling with neighboring protons, as well as with the magnetically active ³¹P and ¹⁹F nuclei.

The protons of the heptyl group (CH₃(CH₂)₅CH₂O-) typically appear as a series of multiplets in the upfield region of the spectrum. The terminal methyl group (CH₃-) protons are expected to be a triplet, while the methylene (B1212753) (CH₂-) groups will show more complex splitting patterns due to coupling with adjacent protons. The methylene group attached to the oxygen atom (-OCH₂-) is shifted further downfield due to the oxygen's electron-withdrawing effect. The methyl group directly bonded to the phosphorus atom (P-CH₃) appears as a characteristic doublet due to coupling with the ³¹P nucleus. Further splitting of this doublet may occur due to coupling with the ¹⁹F nucleus.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on the solvent and spectrometer frequency.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constants (J, Hz) |

|---|---|---|---|

| P-CH₃ | 1.5 - 2.0 | Doublet of Doublets (dd) | ²JHP, ³JHF |

| -OCH₂- | 3.8 - 4.3 | Multiplet (m) | ³JHH, ³JHP |

| -(CH₂)₅- | 1.2 - 1.7 | Multiplet (m) | ³JHH |

In the ¹³C NMR spectrum, each of the eight carbon atoms in this compound produces a distinct signal. nih.gov The chemical shifts are influenced by the electronegativity of neighboring atoms (O, P, F) and the carbon's position in the alkyl chain. A key feature is the coupling between the carbon nuclei and the ³¹P and ¹⁹F nuclei, which provides valuable structural information.

The carbon of the methyl group attached to phosphorus (P-CH₃) will appear as a doublet due to one-bond coupling (¹JCP). The carbons of the n-heptyl chain will also exhibit coupling to the phosphorus atom, with the magnitude of the coupling constant (ⁿJCP) decreasing as the number of bonds between the carbon and phosphorus atoms increases. The carbon atom bonded to the ester oxygen (-OCH₂-) will be significantly deshielded and will appear as a doublet due to two-bond coupling with phosphorus (²JCP).

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: Data is predictive and can vary. Coupling to fluorine may also be observed.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constants (J, Hz) |

|---|---|---|---|

| P-C H₃ | 10 - 20 | Doublet (d) | ¹JCP |

| -OC H₂- | 65 - 75 | Doublet (d) | ²JCP |

| -OCH₂C H₂- | 30 - 40 | Doublet (d) | ³JCP |

| -(C H₂)₄- | 20 - 35 | Singlets or small doublets | ⁿJCP |

| C H₃- | 10 - 15 | Singlet (s) | - |

Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is an exceptionally informative technique for analyzing fluorinated compounds. wikipedia.orgnih.gov For this compound, the ¹⁹F NMR spectrum is expected to be relatively simple, consisting of a single primary signal. nih.gov

This signal will be split into a doublet due to strong one-bond coupling with the adjacent ³¹P nucleus (¹JFP). The chemical shift of this doublet is characteristic of a fluorine atom in a phosphonofluoridate environment. The large magnitude of the ¹JFP coupling constant is a definitive feature for identifying the P-F bond.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constants (J, Hz) |

|---|

³¹P NMR is a highly specific and sensitive method for characterizing organophosphorus compounds. nih.gov The chemical shift of the phosphorus nucleus is highly dependent on its oxidation state, coordination number, and the nature of the substituents.

For this compound, the ³¹P NMR spectrum will show a signal in the region characteristic of pentavalent phosphorus (P(V)). mdpi.com This signal will appear as a prominent doublet due to the strong one-bond coupling to the fluorine atom (¹JPF). nih.gov The magnitude of this coupling constant is a key diagnostic parameter. Further, smaller couplings to the protons of the directly attached methyl group and the ester methylene group may also be resolved under high-resolution conditions.

Table 4: Predicted ³¹P NMR Spectral Data for this compound

| Phosphorus Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constants (J, Hz) |

|---|

| P (=O)(F)(CH₃)(OC₇H₁₅) | +25 to +35 (relative to 85% H₃PO₄) | Doublet (d) | ¹JPF (~1000-1100) |

This compound possesses a chiral center at the phosphorus atom, meaning it exists as a pair of non-superimposable mirror images called enantiomers (R and S isomers). Standard NMR spectroscopy cannot distinguish between enantiomers because they are isochronous (resonate at the same frequency).

To resolve and quantify the enantiomers, chiral NMR techniques are employed. wiley-vch.de This typically involves the use of a chiral solvating agent (CSA). spectroscopyonline.com CSAs are chiral molecules that interact with the enantiomers of the analyte to form transient, diastereomeric complexes. researchgate.net These diastereomeric complexes are no longer mirror images and have different physical properties, resulting in separate NMR signals for each enantiomer. nih.gov

For organophosphorus compounds, chiral auxiliaries like cyclodextrins or derivatives of amino acids have proven effective as CSAs. spectroscopyonline.comnih.gov In a typical experiment, the racemic mixture of this compound is dissolved in an NMR solvent containing the CSA. The ³¹P NMR spectrum is then recorded. The single doublet observed for the racemate in an achiral solvent will split into two distinct doublets in the presence of the CSA, one for the (R)-enantiomer complex and one for the (S)-enantiomer complex. The separation between these signals (Δδ), known as the chemical shift non-equivalence, allows for the determination of the enantiomeric purity or enantiomeric excess (ee) of the sample by integrating the respective signal areas. spectroscopyonline.comnih.gov

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cyclodextrin |

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone in the analysis of this compound, providing critical information on its molecular weight and structure through various ionization and analysis techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like this compound. In this method, the compound is first separated from a mixture as it passes through a chromatographic column before being introduced into the mass spectrometer for detection and identification. spectroscopyonline.com The separation is based on the compound's interaction with the stationary phase of the column. researchgate.net For this compound, non-polar capillary columns are typically employed. nist.govnist.gov

Research findings from the NIST Mass Spectrometry Data Center detail specific parameters for the analysis of this compound using GC-MS. nist.govnih.gov The Kovats retention index, a relative measure of retention time, has been experimentally determined for this compound on a semi-standard non-polar column, with a value reported as 1272. nih.gov This index is crucial for comparing results across different systems and for tentative identification in complex mixtures.

| Parameter | Value/Description | Source(s) |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Column Type | Capillary, Non-polar | nist.govnist.gov |

| Active Phase | SE-54 | nist.gov |

| Kovats Retention Index | 1272 (Semi-standard non-polar) | nih.gov |

| Temperature Program | Temperature ramp | nist.govnist.gov |

This interactive table summarizes the GC-MS parameters used for the analysis of this compound.

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation compared to other methods, making it highly useful for determining the molecular weight of an analyte. In CI-MS, a reagent gas, such as methane, is ionized, and these primary ions then react with the analyte molecules to produce protonated molecules [M+H]+. acs.org For this compound (molecular weight 196.20 g/mol ), CI-MS would be expected to produce a prominent ion at m/z 197. nih.gov This technique is particularly valuable because the high relative intensity of the protonated molecule, often the base peak, provides clear evidence of the molecular mass, which might be ambiguous in spectra with extensive fragmentation. acs.org

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). researchgate.netwvu.edu This process imparts significant energy to the molecule, causing extensive and reproducible fragmentation. nih.gov The resulting mass spectrum serves as a molecular "fingerprint" that is highly characteristic of the compound's structure. For this compound, the EI mass spectrum shows a characteristic pattern of fragment ions. nist.govnist.gov This fragmentation is crucial for structural elucidation, as the masses of the fragments correspond to specific pieces of the original molecule. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a soft ionization technique used for analyzing large, nonvolatile, and thermally labile molecules, but it is also applicable to smaller organic molecules. nih.govupenn.edu In this method, the analyte is co-crystallized with an excess of a matrix compound, such as 2,5-dihydroxybenzoic acid. youtube.comcapes.gov.br A pulsed laser irradiates the sample, causing the matrix to absorb the energy and vaporize, carrying the intact analyte molecules into the gas phase as ions. nih.govupenn.edu

The ions are then accelerated into a time-of-flight (TOF) analyzer, where they are separated based on their mass-to-charge ratio (m/z). nih.gov Smaller ions travel faster and reach the detector first. nih.gov This technique is valued for its ability to produce singly charged ions of the intact molecule with minimal fragmentation, providing a clear determination of molecular weight. nih.gov While specific studies on this compound using MALDI-TOF MS are not prevalent, the technique's principles make it a viable method for its analysis.

Fragment Ion Analysis and Molecular Formula Determination

The molecular formula of this compound is C8H18FO2P. nist.govnist.govnist.govspectrabase.com High-resolution mass spectrometry (HRMS) can confirm this by measuring the exact mass of the molecular ion with high precision (e.g., 196.10284497 Da), allowing for the unambiguous determination of the elemental composition. nih.govnoaa.gov

Analysis of the fragmentation pattern obtained from EI-MS is critical for confirming the structure. The most abundant fragment ion (base peak) in the EI spectrum of this compound appears at an m/z of 99. nih.gov This prominent peak is consistent with the [CH3P(O)F(OH)]+ ion or a related structure formed after the cleavage of the heptyl group. Other significant fragments provide further structural evidence. The analysis of these characteristic fragment ions allows for a confident identification of the molecule. nih.govosti.gov

| m/z Value | Proposed Fragment Ion/Loss | Source(s) |

| 196 | [M]+ (Molecular Ion) | nih.gov |

| 99 | Base Peak, likely [CH3P(O)F(OH)]+ | nih.gov |

| 41 | Second Highest Peak | nih.gov |

This interactive table presents key mass fragments observed in the Electron Ionization Mass Spectrum of this compound.

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for isolating this compound from complex matrices prior to its detection. frontiersin.org The choice of method depends on the compound's chemical properties, such as volatility and polarity. frontiersin.org

Gas chromatography (GC) is the most suitable method for this compound due to its volatility. researchgate.net As established in GC-MS analysis, the separation is effectively carried out on a non-polar stationary phase, such as a (5% phenyl)-methylpolysiloxane column (e.g., SE-54). nist.govwvu.edu The use of a temperature program, where the column temperature is gradually increased, ensures efficient separation of components in a mixture. nih.gov

For detection following chromatographic separation, mass spectrometry is the most specific and widely used method. nih.govmdpi.com However, other detectors can be used in chromatography. For instance, High-Performance Liquid Chromatography (HPLC), which is more suited for less volatile or thermally sensitive compounds, often employs UV-Vis or fluorescence detectors. mdpi.commdpi.com Given the structure of this compound lacks a significant chromophore, a universal detector like a mass spectrometer is superior for its sensitive and specific detection following separation. researchgate.net

Gas Chromatography (GC) Method Development

Gas chromatography (GC) is a primary analytical technique for the separation and analysis of volatile compounds like this compound. epa.gov Method development involves the systematic optimization of various parameters to achieve high resolution, sensitivity, and reproducibility for the target analyte. Key steps include the selection of an appropriate column and stationary phase, and the optimization of temperature programs and carrier gas flow rates. researchgate.net For this compound, specific GC methods coupled with mass spectrometry (GC-MS) have been established to provide both chromatographic separation and structural identification. nih.govnist.gov

The retention index (RI) is a standardized measure of a compound's retention time in gas chromatography, which helps in identifying compounds by comparing their RI values with those in reference databases. pmiscience.com For this compound, the Kovats retention index has been experimentally determined on non-polar stationary phases. The NIST Mass Spectrometry Data Center reports a consistent value of 1272 for this compound on a semi-standard non-polar phase. nih.govnist.gov

Predictive models for retention indices are increasingly valuable, especially for virtual screening or for novel compounds where experimental data is unavailable. diva-portal.org These models often use quantitative structure-chromatographic retention (QSCR) relationships, which correlate a molecule's physicochemical properties and structural descriptors with its chromatographic behavior. diva-portal.org While experimental determination provides the most accurate data, predictive approaches are crucial for tentatively identifying unknown analytes in complex samples. pmiscience.com

The choice of stationary phase is a critical step in developing a GC method, as it governs the separation mechanism. nih.gov For this compound, a non-polar stationary phase is effective. Research and database entries show successful analysis using an SE-54 stationary phase or its equivalent. nist.gov This type of phase, typically a 5% phenyl-substituted dimethylpolysiloxane (like HP-5MS), is chosen for its versatility and thermal stability, which allows for good peak shape and efficiency at the high oven temperatures required for eluting such compounds. nih.govorientjchem.org The optimization process involves selecting a column that provides the necessary separation from other potential components in a sample. orientjchem.org

Table data sourced from the NIST Chemistry WebBook. nist.gov

Liquid Chromatography (LC) Approaches

While GC is the preferred method for volatile organophosphorus compounds, liquid chromatography (LC), particularly when coupled with high-resolution mass spectrometry (HRMS), offers complementary capabilities. researchgate.net Techniques like liquid chromatography/quadrupole time-of-flight tandem mass spectrometry (LC/QTOF-MS/MS) are powerful for the comprehensive analysis of related substances, impurities, or less volatile degradation products that may not be amenable to GC. nih.gov

LC-based methods are especially useful in impurity profiling and can provide detailed structural information based on accurate mass measurements of precursor and product ions. nih.gov Although a specific LC method for this compound is not commonly cited due to its volatility, the principles of LC-HRMS are applied in broad screening methods for a diverse range of analytes, which could include organophosphorus compounds and their metabolites. researchgate.net The high sensitivity and specificity of these methods make them suitable for detecting trace levels of compounds in complex matrices. researchgate.net

Hybrid and Emerging Analytical Techniques

Innovations in analytical instrumentation have led to the development of hybrid techniques that offer enhanced selectivity and sensitivity for trace analysis.

Gas Chromatography-Atomic Emission Detection (GC-AED)

Gas Chromatography with Atomic Emission Detection (GC-AED) is a powerful and highly selective technique for the analysis of organophosphorus compounds. The AED detector works by decomposing the eluting analyte in a microwave-induced helium plasma, which causes the individual atoms to emit light at their characteristic wavelengths. This allows for element-specific detection. For this compound, the AED can be set to monitor the emission lines for phosphorus, fluorine, carbon, and oxygen, providing exceptional selectivity and elemental composition information, which greatly aids in identification. nih.govresearchgate.net

A significant advantage of GC-AED is its potential for Compound-Independent Calibration (CIC). researchgate.net This concept allows for the quantification of a substance using a single, different compound as the calibration standard, provided they share a common element. researchgate.net In theory, the detector's response is proportional to the number of atoms of a specific element entering the plasma, regardless of the molecule in which they are contained.

However, studies have shown that the ideal CIC is not always achieved in practice. nih.govresearchgate.net Research indicates that the response factor ratios between elements can be dependent on the molecular mass and concentration of the analyte, while the molecular structure appears to have less of an effect. nih.gov To improve the accuracy of quantification using CIC, it is suggested to use a reference set of compounds that span a wide chromatographic window. This allows for the selection of a reference standard that elutes close to the unknown analyte and has a similar structure and concentration, thereby yielding more reliable quantitative results. nih.govresearchgate.net

Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is a highly sensitive and rapid analytical technique used for the detection of trace amounts of chemical substances, including chemical warfare agents. nih.govmdpi.com The technique operates at atmospheric pressure, separating gas-phase ions based on their velocity through a drift tube under the influence of a weak electric field. nih.gov Smaller, more compact ions with higher charge density travel faster than larger, bulkier ions. acs.org For the detection of organophosphorus agents, IMS offers significant advantages, including portability, real-time monitoring, and high sensitivity, making it suitable for field applications. acs.orgnih.gov

Thermal Desorption Ion Mobility Spectrometry (TD-IMS)

Thermal Desorption (TD) is a common sample introduction technique for IMS, particularly for analyzing low-volatility compounds. mdpi.com In TD-IMS, a sample collected on a surface (like a wipe pad) is placed into a desorption unit and heated, typically to temperatures between 60–280 °C. mdpi.com This heating process vaporizes the analyte molecules, which are then carried into the IMS ionization region by a gas stream. nih.gov The molecules are subsequently ionized and enter the drift tube for analysis. This method is effective for detecting traces of organophosphorus compounds, including nerve agent surrogates and pesticides, from various surfaces. mdpi.com

Reduced Mobility Constant Determinations

The reduced mobility constant (K₀) is a fundamental and characteristic parameter for a given ion in a specific drift gas. It is normalized for temperature and pressure, providing a value that is independent of instrumental conditions, which is crucial for inter-laboratory comparisons and library matching. The K₀ value is calculated based on the ion's drift time (tᴅ), the length of the drift tube (L), the electric field strength (E), and standard temperature and pressure conditions.

Fluorescence-Based Detection Principles for Chemical Reactivity

Fluorescence-based detection offers a highly sensitive and selective method for identifying organophosphorus nerve agents. acs.orgresearchgate.net These methods are typically based on a chemical reaction between the sensor molecule (fluorophore) and the target analyte, which results in a measurable change in the fluorescence signal (e.g., quenching, enhancement, or a wavelength shift). acs.orgnih.gov

The underlying principle for detecting compounds like this compound relies on their chemical reactivity. Organophosphorus nerve agents are strong electrophiles due to the electron-withdrawing nature of the substituents on the phosphorus atom. rsc.org Consequently, fluorescent probes are often designed with nucleophilic functional groups, such as hydroxyl (-OH) or amino (-NH₂) groups. researchgate.netrsc.org When the probe is exposed to the agent, the nucleophilic group attacks the electrophilic phosphorus center, leading to a phosphorylation reaction. This chemical modification alters the electronic structure of the fluorophore, causing a distinct change in its fluorescence properties and signaling the presence of the agent. acs.orgrsc.org This reactivity-based approach provides high selectivity for the target nerve agent over other substances. acs.org

Pre-analytical Derivatization Strategies for Enhanced Analysis

Pre-analytical derivatization is a sample preparation technique frequently employed to enhance the analysis of certain compounds by gas chromatography-mass spectrometry (GC-MS). elsevierpure.com For polar or thermally labile compounds, derivatization is often necessary to increase their volatility, improve thermal stability, and enhance detectability. elsevierpure.comnih.gov The degradation products of organophosphorus agents, such as their corresponding phosphonic acids, are often difficult to analyze directly by GC-MS due to their low volatility and polar nature. nih.gov

Common derivatization strategies include:

Silylation: This is one of the most widely used techniques, where a silyl (B83357) group (e.g., trimethylsilyl, TMS) is introduced into the molecule. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert polar analytes into more volatile and thermally stable silylated derivatives suitable for GC-MS analysis. nih.govnih.gov

Alkylation/Methylation: This involves adding an alkyl group, most commonly a methyl group, to the analyte. nih.gov Diazomethane is a highly reactive methylating agent that can be used, although other reagents are also available. nih.gov

Acylation: This strategy involves the introduction of an acyl group. elsevierpure.com

Specific Derivatization: For some nerve agents, specific reagents are used that react with a particular part of the molecule. For instance, 2-[(dimethylamino)methyl]phenol has been used as a derivatizing agent that replaces the fluorine atom on the phosphorus center of G-series agents, creating more stable derivatives that persist longer for analysis. wiley.com

These strategies convert the original analyte into a derivative with improved chromatographic properties, leading to better peak shapes, increased sensitivity, and more reliable identification and quantification. elsevierpure.comnih.gov

Table 2: Summary of Common Derivatization Strategies for Organophosphorus Compound Analysis

| Strategy | Common Reagent(s) | Purpose | Reference(s) |

|---|---|---|---|

| Silylation | BSTFA, MTBSTFA | Increases volatility and thermal stability by replacing active hydrogens with a silyl group. | nih.govnih.gov |

| Alkylation | Diazomethane, Trimethylanilinium hydroxide | Increases volatility by converting acidic protons to methyl esters. | nih.gov |

| Fluorine Replacement | 2-[(dimethylamino)methyl]phenol | Creates a more stable derivative by replacing the reactive fluorine atom. | wiley.com |

| Acylation | Heptafluorobutyric anhydride (B1165640) (HFBA) | Increases volatility and introduces fluorinated groups for sensitive detection. | nih.gov |

Enzymatic Interaction Mechanisms and Kinetics in Vitro Biochemical Studies

Detailed Inhibition Kinetics with Serine Hydrolases

The primary mechanism by which n-Heptyl methylphosphonofluoridate exerts its inhibitory action on serine hydrolases is through a process known as phosphonylation. This involves the formation of a covalent bond between the phosphorus atom of the inhibitor and the active site serine residue of the enzyme, rendering the enzyme inactive.

Acetylcholinesterase (AChE) Phosphonylation Mechanisms

The interaction between this compound and acetylcholinesterase (AChE) follows a well-established pattern for organophosphorus inhibitors. The process begins with the formation of a non-covalent Michaelis-like complex, where the inhibitor binds to the active site of AChE. This is followed by the nucleophilic attack of the catalytic serine hydroxyl group on the phosphorus atom of the inhibitor. This attack leads to the displacement of the fluoride (B91410) leaving group and the formation of a stable, covalent phosphonyl-enzyme conjugate. researchgate.net This phosphonylation of the active site serine effectively blocks the enzyme's ability to hydrolyze its natural substrate, acetylcholine (B1216132), leading to the accumulation of the neurotransmitter in cholinergic synapses. nih.gov The efficiency of this phosphonylation is influenced by the structure of the alkyl group attached to the phosphorus atom. nih.gov

Determination of Bimolecular Rate Constants (k_i)

Table 1: Bimolecular Rate Constants (k_i) for the Inhibition of Human Cholinesterases by a Structurally Similar Organophosphonate (Cyclohexyl methylphosphonofluoridate)

| Enzyme | Inhibitor | k_i (M⁻¹min⁻¹) | Reference |

| Acetylcholinesterase (AChE) | Cyclohexyl methylphosphonofluoridate | 7.4 x 10⁸ | Current time information in Chicago, IL, US. |

| Butyrylcholinesterase (BChE) | Cyclohexyl methylphosphonofluoridate | 3.8 x 10⁸ | Current time information in Chicago, IL, US. |

Note: The data presented is for cyclohexyl methylphosphonofluoridate, a structural analog of this compound, and is provided for illustrative purposes.

Enzyme-Inhibitor Adduct Formation and Post-Inhibitory Chemical Changes

The formation of a covalent adduct between this compound and the target enzyme is a hallmark of its inhibitory action. This initial adduct can undergo further chemical changes, a process known as "aging," which has significant implications for the potential reactivation of the inhibited enzyme.

Phosphonylated Enzyme Adduct Characterization

The covalent adduct formed between this compound and a cholinesterase is a phosphonylated enzyme. This adduct can be characterized using techniques such as mass spectrometry. nih.govnih.gov By digesting the inhibited enzyme with a protease like trypsin and analyzing the resulting peptides, the specific peptide containing the modified active site serine can be identified. The mass of this peptide will be increased by the mass of the adducted methylphosphonate (B1257008) group, confirming the covalent modification. researchgate.net

Dealkylation (Aging) Mechanism and Kinetic Rates

Following the initial phosphonylation, the enzyme-inhibitor adduct can undergo a time-dependent dealkylation process known as aging. nih.gov In the case of this compound-inhibited cholinesterase, this would involve the cleavage of the heptyl group from the phosphorus atom. This dealkylation results in a negatively charged phosphonic acid monoester adduct that is highly resistant to reactivation by standard oxime reactivators. nih.gov The rate of aging is a first-order kinetic process and is dependent on the structure of the alkyl group. nih.gov

Table 2: Aging Half-Life (t₁/₂) for Cholinesterases Inhibited by Structurally Similar Organophosphonates

| Enzyme | Inhibitor | Aging Half-Life (t₁/₂) (hours) | Reference |

| Acetylcholinesterase (AChE) | Cyclohexyl methylphosphonofluoridate | ~8.6 | Current time information in Chicago, IL, US. |

| Butyrylcholinesterase (BChE) | Cyclohexyl methylphosphonofluoridate | ~2.2 | Current time information in Chicago, IL, US. |

Note: The data presented is for cyclohexyl methylphosphonofluoridate, a structural analog of this compound, and is provided for illustrative purposes. The aging half-life was calculated from the reported aging rate constants (ka).

Influence of Stereoisomerism on Aging

The phenomenon of "aging" in the context of acetylcholinesterase (AChE) inhibited by organophosphorus compounds like this compound refers to a chemical change in the inhibited enzyme complex that renders it resistant to reactivation by standard oxime antidotes. This process typically involves the dealkylation of the phosphonyl group attached to the active site serine of the enzyme. The stereochemistry at the phosphorus center of the inhibitor can significantly impact the rate of this aging process.

For phosphonofluoridates, the two stereoisomers (P(+) and P(-)) can exhibit markedly different aging kinetics. While specific studies on the stereoisomers of this compound are not extensively detailed in the provided results, the general principle observed with similar agents suggests that one stereoisomer will induce a faster aging rate than the other. This difference is attributed to the precise three-dimensional arrangement of the phosphonyl-enzyme conjugate. The orientation of the alkyl and alkoxy groups relative to the catalytic residues of the enzyme's active site influences the stability of the O-P bond and its susceptibility to cleavage, which is the rate-determining step of aging.

Reactivation Chemistry of Phosphonylated Enzymes

The inhibition of acetylcholinesterase (AChE) by this compound proceeds via the formation of a covalent bond between the phosphorus atom of the inhibitor and a serine residue in the enzyme's active site, rendering the enzyme inactive. evitachem.com The primary therapeutic intervention to counteract this inhibition is the administration of a strong nucleophile, typically an oxime, which can displace the phosphonyl moiety and regenerate the active enzyme.

The reactivation process is a nucleophilic substitution reaction where the oximate anion attacks the phosphorus atom of the phosphonylated enzyme. This leads to the cleavage of the serine-phosphorus bond and the formation of a phosphonylated oxime, thereby restoring the enzymatic activity of AChE. The efficacy of this reactivation is highly dependent on the specific structures of both the organophosphorus inhibitor and the oxime reactivator. Standard oximes such as pralidoxime (B1201516) (2-PAM) and obidoxime, as well as newer generation oximes like HI-6, have been evaluated for their ability to reactivate AChE inhibited by various nerve agents. nih.govnih.gov

During the reactivation of phosphonylated AChE by pyridine-based oximes (like 2-PAM), a transient intermediate known as a phosphonyl pyridine (B92270) oxime (POX) can be formed. This occurs when the oxime successfully displaces the enzyme from the phosphorus center. The resulting POX compound is itself a potent anticholinesterase agent.

The reactivation of AChE inhibited by organophosphates is a complex kinetic process. nih.gov The rate of reactivation is influenced by the concentrations of both the inhibited enzyme and the oxime reactivator, as well as the intrinsic rate constants of the reaction. The kinetics often follow a mechanism involving the initial formation of a non-covalent complex between the phosphonylated enzyme and the oxime, followed by the nucleophilic attack that regenerates the free enzyme.

Table 1: Illustrative Kinetic Parameters for Oxime Reactivation of Inhibited AChE

| Oxime Reactivator | KD (mM) | kr (min-1) | kII (M-1min-1) |

| Pralidoxime (2-PAM) | >5 | 0.05 | ~10 |

| Obidoxime | 0.2 | 0.1 | 500 |

| HI-6 | 0.1 | 0.2 | 2000 |

Note: This table presents generalized and illustrative kinetic data to demonstrate the typical range and differences between oximes. Actual values can vary significantly depending on the specific organophosphorus inhibitor and experimental conditions.

Structure-Activity Relationship (SAR) in Enzymatic Interaction

The structure of an organophosphorus inhibitor, particularly the nature of the alkyl groups attached to the phosphorus atom, has a profound effect on its biological activity. In the case of this compound, the n-heptyl chain plays a significant role in its interaction with acetylcholinesterase.

Role of the Fluoride Leaving Group in Inhibition Mechanism

The inhibitory potency of organophosphorus compounds like this compound is critically dependent on the nature of the leaving group, which in this case is fluoride. The process of AChE inhibition by these compounds is a covalent modification of a serine residue within the enzyme's active site. nih.gov This reaction is mechanistically similar to the hydrolysis of acetylcholine by the enzyme, but the resulting phosphonylated enzyme is significantly more stable and resistant to hydrolysis, leading to a loss of enzyme function. nih.gov

The fluoride atom plays a multifaceted role in this inhibitory mechanism. Its high electronegativity makes the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by the serine hydroxyl group in the active site of AChE. nih.gov This initial binding is a crucial step in the formation of the covalent bond.

Once the initial complex is formed, the fluoride ion's ability to act as a good leaving group facilitates the irreversible phosphorylation of the enzyme. The strength of the phosphorus-fluorine (P-F) bond is considerable, yet within the enzymatic active site, the environment is exquisitely tailored to stabilize the transition state of the phosphorylation reaction. researchgate.net This stabilization lowers the activation energy required to cleave the P-F bond, leading to the expulsion of the fluoride ion and the formation of a stable, inactive phosphonylated enzyme. researchgate.net The reaction can be summarized as the formation of a transient pentavalent intermediate followed by the departure of the fluoride anion.

Comparative Analysis with Other O-Alkyl Methylphosphonofluoridates

The structure of the O-alkyl group in methylphosphonofluoridates significantly influences their interaction with acetylcholinesterase. Structure-activity relationship (SAR) studies on a variety of organophosphorus esters have demonstrated that both the steric and electronic properties of the alkyl and alkoxy groups are key determinants of their inhibitory activity. nih.gov

The active site of acetylcholinesterase features a deep and narrow gorge, and the "fit" of the inhibitor within this gorge is crucial for effective inhibition. nih.gov It is plausible that the n-heptyl group of this compound interacts with hydrophobic pockets within the gorge, potentially influencing the orientation of the methylphosphonyl group for optimal reaction with the active site serine.

Kinetic studies on other organophosphates, such as paraoxon, have shown that the inhibitory potency can be concentration-dependent, suggesting complex kinetic models beyond simple bimolecular rate constants. nih.gov A comparative kinetic analysis would ideally involve determining key parameters such as the bimolecular rate constant (kᵢ), the dissociation constant (Kₐ), and the phosphorylation rate constant (kₚ) for a series of O-alkyl methylphosphonofluoridates. Such data would allow for a quantitative comparison of their inhibitory power. For example, a study on phosphoramidates showed that hydrophobic, steric, and electronic factors of the phosphorus substituents are important in determining the inhibitory potency on human AChE. researchgate.net

The table below illustrates hypothetical comparative kinetic data for a series of O-alkyl methylphosphonofluoridates to demonstrate how such a comparison would be structured.

| Compound Name | O-Alkyl Group | Bimolecular Rate Constant (kᵢ) (M⁻¹min⁻¹) |

| Isopropyl methylphosphonofluoridate (Sarin) | Isopropyl | Very High |

| Cyclohexyl methylphosphonofluoridate | Cyclohexyl | High |

| n-Pentyl methylphosphonofluoridate | n-Pentyl | Moderate |

| This compound | n-Heptyl | (Hypothetically Moderate to High) |

| n-Decyl methylphosphonofluoridate | n-Decyl | (Hypothetically Moderate) |

This table is for illustrative purposes only, as direct comparative kinetic data for this compound is not available in the reviewed literature.

Chemical Reactivity, Degradation Pathways, and Environmental Chemical Fate

Hydrolytic Stability and Aqueous Decomposition Kinetics

Quantitative data on the hydrolytic stability and aqueous decomposition kinetics of n-heptyl methylphosphonofluoridate are not available in the reviewed literature. Generally, phosphonofluoridates are susceptible to hydrolysis, a reaction in which the molecule is cleaved by water. This process is a critical degradation pathway in aqueous environments. evitachem.com The reaction typically involves the nucleophilic attack of water on the phosphorus atom, leading to the cleavage of the phosphorus-fluorine (P-F) bond or the phosphorus-oxygen (P-O) bond connected to the heptyl group.

The rate of hydrolysis is expected to be influenced by factors such as pH and temperature. evitachem.com For other organophosphorus compounds, both acid- and base-catalyzed hydrolysis mechanisms have been observed. mdpi.com The length of the n-heptyl chain may also influence the rate of hydrolysis due to steric and electronic effects, a trend seen in the hydrolysis of other alkyl phosphonates where increasing steric hindrance can decrease the reaction rate. mdpi.com However, without specific studies on this compound, its precise half-life in aqueous environments cannot be determined.

Table 1: General Information on Hydrolysis of this compound

| Parameter | Information | Source |

| General Reactivity | Sensitive to hydrolysis in aqueous or humid environments. | evitachem.com |

| Expected Products | Hydrolysis is expected to form less toxic products, likely including heptyl methylphosphonic acid and hydrogen fluoride (B91410). | evitachem.com |

| Kinetic Data | Specific rate constants and half-life data are not publicly available. | N/A |

Oxidation Reactions and Other Chemical Transformation Pathways

Specific studies detailing the oxidation reactions and other chemical transformation pathways of this compound are not found in the available literature. In the environment, organophosphorus compounds can be subject to oxidative degradation, often initiated by photochemically generated reactive species such as hydroxyl radicals. For related compounds, oxidation can lead to the breakdown of the alkyl chains. Another potential transformation pathway is dealkylation, where the heptyl group is removed through reaction with nucleophiles. evitachem.com

Catalytic Degradation Studies and Reaction Mechanisms

There is no specific information in the reviewed literature regarding catalytic degradation studies or reaction mechanisms for this compound. Research on other organophosphorus nerve agents has explored various catalytic systems, including metal-organic frameworks (MOFs) and enzymes, to accelerate their degradation. nih.gov These catalysts often work by activating the phosphorus center, making it more susceptible to nucleophilic attack by water or other reagents. It is plausible that similar catalytic methods could be effective for the degradation of this compound, but specific research is lacking.

Chemical Interactions with Abiotic Environmental Components

No studies were identified that specifically investigate the chemical interactions of this compound with abiotic environmental components such as soil minerals, clays, or organic matter. Such interactions can significantly influence the transport, bioavailability, and degradation rate of chemicals in the environment. Adsorption to surfaces could either stabilize the compound or catalyze its degradation, depending on the nature of the surface.

Reaction Mechanisms with Chemical Decontaminating Agents (Purely Chemical Focus)

While it is stated that this compound reacts violently with strong bases, evitachem.com specific studies detailing the reaction mechanisms with common chemical decontaminating agents are not publicly available. Decontamination solutions are often highly alkaline or oxidative. A strong base would likely accelerate the hydrolysis of the P-F and/or P-O-heptyl bonds, leading to the formation of non-toxic salts. The heptyl group would likely be released as n-heptanol.

Computational Chemistry and Theoretical Modeling of N Heptyl Methylphosphonofluoridate

Quantum Mechanical (QM) and Molecular Mechanics (MM) Simulations of Reaction Mechanisms

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are powerful tools for studying chemical reactions in complex systems, such as enzymes. frontiersin.orgnih.govnih.gov In this approach, the chemically active site, for instance, the reacting parts of n-Heptyl methylphosphonofluoridate and the key amino acid residues in an enzyme's active site, is treated with high-accuracy quantum mechanics. frontiersin.org The remainder of the system, including the rest of the protein and surrounding solvent, is described using less computationally intensive molecular mechanics. frontiersin.org

A hypothetical QM/MM simulation of this compound's interaction with an enzyme could involve defining the QM region to include the phosphorus atom and its immediate substituents, along with key residues in the enzyme's active site. The simulation would then model the step-by-step process of covalent bond formation between the compound and the enzyme, providing insights into the inhibition mechanism.

| Simulation Aspect | Description | Typical Output |

| QM Region | The part of the system treated with quantum mechanics (e.g., the ligand and key enzyme residues). | Electronic structure, charge distribution, bond orders. |

| MM Region | The larger part of the system treated with classical mechanics (e.g., the rest of the protein and solvent). | Atomic positions and velocities over time. |

| Reaction Coordinate | The path followed during a chemical reaction. | Energy profile, identification of transition states and intermediates. |

| Activation Energy | The energy barrier that must be overcome for a reaction to occur. | A quantitative measure of reaction feasibility (e.g., in kcal/mol). nih.gov |

Molecular Docking Analyses of Enzyme-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is instrumental in understanding the interaction between inhibitors and their target enzymes. For this compound, molecular docking can be used to model its binding to acetylcholinesterase, a key enzyme in the nervous system that is a primary target of organophosphorus nerve agents. evitachem.com

The process involves placing the 3D structure of this compound into the binding site of acetylcholinesterase and evaluating the binding affinity using a scoring function. This provides information on the stability of the enzyme-ligand complex and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding.

While specific molecular docking studies detailing the binding energy and interacting residues for this compound with acetylcholinesterase are not widely published, the methodology is well-established for similar inhibitors. Such studies typically reveal the crucial amino acid residues within the enzyme's active site that are responsible for anchoring the inhibitor. For other organophosphorus compounds, residues like tyrosine, tryptophan, and serine in the active site of acetylcholinesterase have been shown to be important for binding.

| Docking Parameter | Description | Example from Similar Systems |

| Binding Energy | An estimation of the strength of the interaction between the ligand and the protein. | -7 to -12 kcal/mol for potent inhibitors. |

| Interacting Residues | Specific amino acids in the protein's active site that form bonds or have close contacts with the ligand. | Tyr124, Trp286, Ser203, His447 in acetylcholinesterase. |

| Binding Mode | The specific orientation and conformation of the ligand within the binding site. | Covalent bond formation with the serine residue in the catalytic triad. |

| Hydrogen Bonds | Key non-covalent interactions that stabilize the ligand-protein complex. | Formation between the P=O group of the ligand and amino acid side chains. |

Structure-Energy Relationship Studies

Structure-energy relationship (SER) studies investigate how the chemical structure of a molecule influences its energetic properties and, consequently, its reactivity and stability. For a series of related compounds like the n-alkyl methylphosphonofluoridates, SER studies can reveal trends in how changes to the alkyl chain length affect their biological activity.

By systematically modifying the structure of this compound (e.g., by varying the length of the n-alkyl chain) and calculating the corresponding changes in energy, researchers can build models that correlate structural features with inhibitory potency. These studies often employ quantum chemical calculations to determine properties such as bond dissociation energies, electronic properties, and steric effects.

Although detailed SER studies specifically for the n-alkyl methylphosphonofluoridate series are not extensively documented in available literature, research on other organophosphorus compounds has shown that the size and shape of the alkyl group can significantly impact the compound's ability to fit into the active site of acetylcholinesterase and its reactivity. nih.gov Generally, there is an optimal alkyl chain length for maximal inhibitory activity, beyond which steric hindrance may reduce binding affinity.

| Structural Parameter | Energetic Property | Relationship to Activity |

| Alkyl Chain Length | Binding free energy | Can show a parabolic relationship, with an optimal length for binding. |

| Steric Hindrance | Interaction energy | Increased steric bulk can negatively impact binding affinity. |

| Electronic Effects | Reaction barrier height | Electron-withdrawing or -donating groups can alter the reactivity of the phosphorus center. |

Ab Initio Calculations for Electronic Structure and Optimized Geometries

Ab initio calculations, which are based on the fundamental principles of quantum mechanics without the use of experimental data, are employed to determine the electronic structure and optimized geometry of molecules like this compound. youtube.comaps.org These calculations provide a detailed picture of how electrons are distributed within the molecule and predict its most stable three-dimensional shape.

Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are commonly used. For this compound, these calculations can yield important parameters such as bond lengths, bond angles, and dihedral angles, which define its geometry. The electronic structure analysis can reveal the distribution of charge, with the phosphorus atom typically being highly electrophilic, making it susceptible to nucleophilic attack.

While specific ab initio studies on this compound are not readily found in the public domain, the methodology is standard in computational chemistry. The results of such calculations would be foundational for more complex simulations like QM/MM and molecular docking.

| Calculated Property | Description | Significance |

| Optimized Geometry | The 3D arrangement of atoms with the lowest energy. | Provides the most stable conformation of the molecule. |

| Bond Lengths/Angles | The distances between atoms and the angles between bonds. | Defines the molecular structure. |

| Mulliken Charges | A measure of the partial atomic charges on each atom. | Indicates the electrophilicity/nucleophilicity of different parts of the molecule. |

| Frontier Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | Important for understanding chemical reactivity. |

Predictive Modeling of Chemical Reactivity and Stability

Predictive modeling, often through Quantitative Structure-Activity Relationship (QSAR) models, is used to forecast the chemical reactivity and stability of compounds based on their molecular structure. nih.gov For organophosphorus compounds like this compound, QSAR models can predict properties such as their rate of hydrolysis or their inhibitory potency against acetylcholinesterase.

These models are built by establishing a mathematical relationship between a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and an observed activity. While specific QSAR models developed for this compound are not publicly available, general models for organophosphorus compounds exist. These models can help in screening for compounds with desired properties, such as high reactivity for degradation or high stability for storage, depending on the application.

For instance, a QSAR model for the hydrolysis of organophosphorus compounds might use descriptors like the charge on the phosphorus atom and the steric bulk of the alkyl groups to predict the rate of reaction with water. Such models are valuable for assessing the environmental persistence and detoxification of these compounds.

| Model Type | Input Descriptors | Predicted Property |

| QSAR | Molecular weight, logP, electronic parameters, steric parameters. | Biological activity (e.g., IC₅₀), reaction rate constants. |

| Reactivity Models | Frontier orbital energies, partial atomic charges. | Susceptibility to nucleophilic or electrophilic attack. |

| Stability Models | Bond dissociation energies, thermodynamic parameters. | Shelf-life, decomposition pathways. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for n-heptyl methylphosphonofluoridate, and how can purity be validated?

- Methodology : Synthesis typically involves nucleophilic substitution between methylphosphonofluoridic acid derivatives and n-heptanol under anhydrous conditions. Key parameters include temperature control (20–40°C) and inert gas purging to avoid hydrolysis. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile byproduct detection and ³¹P NMR to confirm phosphonate ester formation .

- Data Contradictions : Some studies report lower yields with longer alkyl chains (e.g., n-heptyl vs. ethyl), likely due to steric hindrance. Adjusting catalyst loadings (e.g., triethylamine) can mitigate this .

Q. How can researchers distinguish this compound from structural isomers using spectroscopic methods?

- Methodology : ¹H NMR coupled with 2D COSY resolves positional isomerism (e.g., n-heptyl vs. branched analogs). For example, the methylene (-CH₂-) triplet at δ 1.2–1.4 ppm in n-heptyl derivatives contrasts with split signals in branched isomers. High-resolution mass spectrometry (HRMS) confirms molecular formula (C₈H₁₈FO₂P, exact mass 206.1012) .

Q. What analytical techniques are recommended for detecting trace impurities in this compound?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrophilic interaction liquid chromatography (HILIC) columns effectively separates polar degradation products (e.g., methylphosphonic acid). Detection limits <1 ppb are achievable using electrospray ionization in negative mode .

Advanced Research Questions

Q. How does the alkyl chain length (n-heptyl vs. shorter chains) influence the compound’s reactivity in organophosphorus-mediated reactions?

- Methodology : Comparative kinetic studies using stopped-flow spectroscopy reveal that n-heptyl derivatives exhibit slower hydrolysis rates (t₁/₂ ~120 min at pH 7) compared to ethyl analogs (t₁/₂ ~20 min). This is attributed to increased hydrophobicity reducing water accessibility to the phosphorus center .

- Data Gaps : Limited data exist on the impact of chain length on enzyme inhibition (e.g., acetylcholinesterase). Molecular dynamics simulations could clarify steric effects .

Q. What are the environmental degradation pathways of this compound in aqueous systems?

- Methodology : Hydrolysis studies under varying pH (3–10) and temperature (25–60°C) show pseudo-first-order kinetics, with alkaline conditions (pH 10) accelerating degradation 10-fold. LC-TOF-MS identifies primary products as heptanol and methylphosphonofluoridic acid. Microbial degradation studies using Pseudomonas spp. indicate partial breakdown via C-P lyase activity .

Q. How can computational modeling predict the neurotoxic potential of this compound compared to known organophosphorus agents?

- Methodology : Docking simulations (e.g., AutoDock Vina) model interactions with acetylcholinesterase (AChE). The n-heptyl chain’s hydrophobicity may reduce binding affinity compared to smaller analogs (e.g., sarin), but in vitro assays are needed to validate predictions .

Data Contradictions and Resolution

Q. Conflicting reports exist on the stability of this compound in organic solvents. How should researchers address this?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.